Tropisetron Hydrochloride

α7 Nicotinic Receptor Neuropharmacology Receptor Selectivity

Select Tropisetron Hydrochloride for its unique dual 5-HT3 receptor antagonism and α7 nAChR partial agonism—a mechanism absent in ondansetron and other first-generation setrons. Its 7.3-hour half-life enables once-daily dosing while allowing shorter washout periods than palonosetron (40h) in crossover studies. Comparative safety meta-analyses show tropisetron's arrhythmia odds ratio (3.27) is numerically lower than dolasetron (4.37) and ondansetron+dexamethasone (5.75). For pediatric studies, volume of distribution differences require BSA-based dosing in children under 10 years. This compound is ideal for neurological, cognitive, and CINV/PONV research models.

Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
CAS No. 105826-92-4
Cat. No. B001186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropisetron Hydrochloride
CAS105826-92-4
Synonyms(3 alpha-tropanyl)-1H-indole-3-carboxylic acid ester
ICS 205 930
ICS 205-930
ICS 205930
ICS-205-930
ICS-205930
Indole 3 carboxylic Acid Tropine Ester
indole-3-carboxylic acid tropine ester
Navoban
tropisetron
tropisetron hydrochloride
Molecular FormulaC17H21ClN2O2
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
InChIInChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H
InChIKeyXIEGSJAEZIGKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Tropisetron Hydrochloride for Antiemetic Research: 5-HT3 Antagonist Procurement & Selection Guide


Tropisetron Hydrochloride is a first-generation, potent and selective competitive antagonist of the serotonin 5-HT3 receptor [1]. It belongs to the setron class of antiemetic agents indicated for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [2]. Beyond its primary 5-HT3 antagonism, tropisetron possesses a distinct secondary pharmacology as a potent partial agonist at α7 nicotinic acetylcholine receptors (α7 nAChR), a property not shared by many other first-generation setrons [3]. This compound is characterized by a once-daily dosing regimen enabled by its 24-hour duration of antiemetic action and a predictable pharmacokinetic profile with saturable first-pass metabolism [4].

Why 5-HT3 Antagonists Are Not Interchangeable: Tropisetron HCl Procurement Considerations


Despite sharing a common primary mechanism of 5-HT3 receptor antagonism, clinically available setrons exhibit quantifiable differences in receptor binding profiles, secondary pharmacology targets, pharmacokinetic parameters, and safety signals that preclude simple therapeutic or experimental substitution [1]. Tropisetron distinguishes itself from ondansetron and dolasetron through dual 5-HT3/α7 nAChR activity, a property with distinct implications for neurological research models [2]. Compared to palonosetron, tropisetron's shorter 7.3-hour half-life versus 40 hours creates different dosing and washout characteristics critical for study design . Furthermore, comparative safety meta-analyses reveal differential arrhythmia risk profiles among 5-HT3 antagonists when combined with dexamethasone, with tropisetron demonstrating a distinct odds ratio relative to comparators [3]. These quantifiable pharmacological, pharmacokinetic, and safety differences directly impact compound selection for specific experimental models, clinical trial design, and formulary procurement decisions.

Tropisetron Hydrochloride: Quantified Differentiating Evidence vs. 5-HT3 Comparator Compounds


Dual α7 nAChR Partial Agonism: A Unique Secondary Pharmacology Among First-Generation Setrons

Tropisetron (ICS 205-930) was identified as a potent and selective partial agonist at α7 nicotinic acetylcholine receptors, whereas two other 5-HT3 receptor antagonists—ondansetron and LY-278,584—were found to lack high affinity at the α7 nicotinic receptor [1]. Tropisetron binds with high affinity to both 5-HT3 receptors and α7 nAChR, while demonstrating very little affinity for other nicotinic receptor subtypes tested . This dual pharmacology creates a unique pharmacological fingerprint not shared by ondansetron or granisetron [2].

α7 Nicotinic Receptor Neuropharmacology Receptor Selectivity CNS Drug Discovery

Potency and Selectivity: Tropisetron Demonstrates Higher 5-HT3 Receptor Selectivity Than Ondansetron

In preclinical studies, tropisetron and granisetron have greater potency and duration of action, and seem to have a greater selectivity toward the 5-HT3 receptor with respect to ondansetron [1]. All three agents—ondansetron, granisetron, and tropisetron—are highly specific for the 5-HT3 receptor and have a selectivity ratio of approximately 1000:1 compared with affinities for other receptors, distinguishing them from non-selective benzamide-based 5-HT3 antagonists such as metoclopramide which also acts on dopamine and 5-HT4 receptors [2]. Notably, while ondansetron and tropisetron are weak antagonists at the 5-HT4 receptor, granisetron and dolasetron are pure 5-HT3 antagonists [3].

5-HT3 Receptor Receptor Binding Affinity Selectivity Profiling Preclinical Pharmacology

Linear Dose-Response Relationship: A Distinguishing Pharmacodynamic Feature vs. Ondansetron

Preclinical studies have identified differences in the dose-response characteristics among 5-HT3 antagonists. Specifically, tropisetron and granisetron demonstrate a linear dose/response relationship, whereas ondansetron does not appear to follow a linear dose-response pattern [1]. This preclinical pharmacodynamic distinction, while not yet definitively correlated with clinical antiemetic efficacy differences in the limited comparative trials available to date, represents a verifiable differentiation in the pharmacological behavior of these agents [2].

Dose-Response Pharmacodynamics CINV Prophylaxis Clinical Trial Design

Absolute Bioavailability and Saturable First-Pass Metabolism: Dose-Dependent Oral Pharmacokinetics

Tropisetron exhibits dose-dependent absolute bioavailability due to saturable first-pass hepatic metabolism. At a 5 mg oral dose, absolute bioavailability is approximately 60%, while this increases to up to 100% at a 45 mg oral dose as the metabolic pathway becomes saturated [1]. Absorption from the gastrointestinal tract is rapid (mean half-life approximately 20 minutes) and nearly complete (greater than 95%), with peak plasma concentration attained within three hours [2]. Terminal elimination half-life in extensive metabolizers is approximately 8 hours, extending to up to 45 hours in poor metabolizers (~8% of Caucasian population) due to CYP2D6 genetic polymorphism [3].

Oral Bioavailability First-Pass Metabolism Pharmacokinetics Dose Proportionality

Plasma Half-Life Differentiation: Tropisetron (7.3 h) Occupies Intermediate Position Between Short-Acting and Extended-Acting Setrons

Tropisetron has a plasma elimination half-life of approximately 7.3 hours, which is significantly shorter than palonosetron (~40 hours) and ramosetron (8.9 hours), longer than ondansetron (4 hours), and comparable to dolasetron (7.5 hours) . This intermediate pharmacokinetic profile positions tropisetron between short-acting first-generation setrons and the extended-duration second-generation agent palonosetron. In children, terminal half-life ranges from 5.3 to 6.6 hours, comparable to adult values [1].

Plasma Half-Life Pharmacokinetics Setron Comparison Dosing Interval

Arrhythmia Safety Profile: Network Meta-Analysis Quantifies Differential Risk Among 5-HT3 Antagonists

A systematic review and network meta-analysis of 120 studies involving 27,787 surgical patients evaluated comparative arrhythmia risk among 5-HT3 antagonists [1]. Granisetron plus dexamethasone was associated with significantly more arrhythmia events relative to multiple comparators. Compared with granisetron plus dexamethasone, the following odds ratios for arrhythmia were reported: ondansetron (OR 3.23, 95% CI 1.17-8.95), dolasetron (OR 4.37, 95% CI 1.51-12.62), tropisetron (OR 3.27, 95% CI 1.02-10.43), and ondansetron plus dexamethasone (OR 5.75, 95% CI 1.71-19.34) [2]. These data indicate differential arrhythmia risk profiles among 5-HT3 antagonist regimens, with tropisetron demonstrating a distinct risk profile relative to granisetron plus dexamethasone combination therapy.

Cardiac Safety Arrhythmia Risk Network Meta-Analysis PONV Prophylaxis

Tropisetron Hydrochloride: Evidence-Based Application Scenarios for Research Procurement


Neuropharmacology Research Requiring Dual 5-HT3/α7 nAChR Tool Compounds

For research programs investigating the intersection of serotonergic and cholinergic signaling, tropisetron hydrochloride offers a unique dual-mechanism profile as a 5-HT3 antagonist and α7 nAChR partial agonist, whereas ondansetron and LY-278,584 lack α7 nAChR activity entirely [1]. This property makes tropisetron particularly valuable in models of cognitive function, schizophrenia-related sensory gating deficits, and neuroinflammation where α7 nAChR modulation is mechanistically relevant [2]. Procurement for these applications should prioritize tropisetron over other first-generation setrons that do not possess this secondary pharmacology.

Perioperative and Chemotherapy Antiemetic Protocols Requiring Favorable Cardiac Safety Margin

In clinical trial design and hospital formulary selection for PONV and CINV prophylaxis, the comparative safety data from network meta-analyses indicate differential arrhythmia risk among 5-HT3 antagonist regimens [1]. Tropisetron demonstrates an odds ratio of 3.27 (95% CI 1.02-10.43) for arrhythmia relative to granisetron plus dexamethasone, which is numerically lower than dolasetron (OR 4.37) and ondansetron plus dexamethasone (OR 5.75) in the same analysis [2]. Institutions and researchers with specific cardiac safety monitoring requirements or patient populations at elevated arrhythmia risk may find these quantitative safety differentiations relevant for compound selection.

Crossover Clinical Trials and Acute Intervention Studies Requiring Defined Washout Periods

Tropisetron's 7.3-hour plasma elimination half-life positions it as an intermediate-duration agent between short-acting ondansetron (4 hours) and extended-acting palonosetron (~40 hours) [1]. For crossover study designs where carryover effects must be minimized, tropisetron provides a shorter washout requirement than palonosetron while still enabling once-daily dosing due to its 24-hour duration of action [2]. Additionally, the linear dose-response relationship of tropisetron, contrasted with ondansetron's non-linear pharmacodynamics, facilitates more predictable dose selection in dose-ranging studies [3].

Pediatric Antiemetic Research with Age-Stratified Dosing Considerations

Pharmacokinetic studies in pediatric populations demonstrate that tropisetron elimination and absolute bioavailability in children are similar to adults, but age-dependent volume of distribution necessitates body surface area-based dosing in children under 10 years of age [1]. Specifically, children aged 3-6 years show higher Cmax/dose (P < 0.001) and higher AUC/dose (P < 0.05) than adults due to smaller volume of distribution [2]. Researchers conducting pediatric studies should select tropisetron formulations that enable precise BSA-adjusted dosing, and procurement specifications should account for these age-stratified pharmacokinetic requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tropisetron Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.